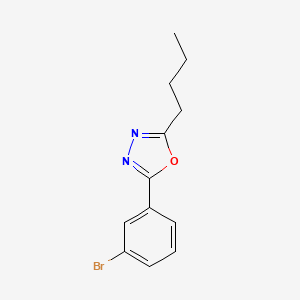

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an appropriate organic acid with a hydrazine . The specific synthesis process for “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” might involve the reaction of 3-bromobenzoic acid with butylhydrazine, followed by cyclization to form the oxadiazole ring .Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” would be determined by techniques such as X-ray crystallography . The compound likely has a planar structure due to the aromatic nature of the oxadiazole and phenyl rings .Chemical Reactions Analysis

Oxadiazoles, including “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole”, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications

Anticancer Activity

The compound “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” has been studied for its potential anticancer activity. In a study, ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was evaluated . The compounds were tested against nine panels of 58 cancer cell lines at a concentration of 10−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Organic Synthesis

“2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” has been used as a building block in the synthesis of more complex organic molecules. Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds. For instance, a study reported the synthesis of novel pyrazole derivatives using “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” as a starting material.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is not fully understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their activity .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine .

Result of Action

Similar compounds have been found to have various effects, including changes in cell signaling, alterations in gene expression, and effects on cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTQDKHZZYNJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650328 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

CAS RN |

957065-94-0 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)